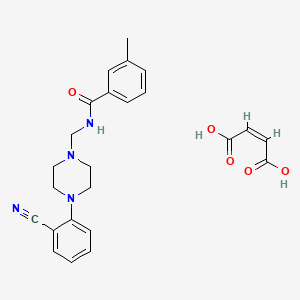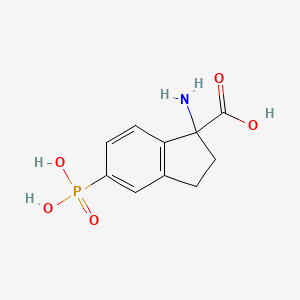
(6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone
Übersicht
Beschreibung
This compound is a second-generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women . It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue .
Synthesis Analysis
The synthesis of this compound is complex and involves multiple stages. It is an impurity of the nonsteroidal, selective estrogen receptor modulator (SERM), Raloxifene .Molecular Structure Analysis
The molecular formula of this compound is C28H27NO4S . It has a complex structure with multiple functional groups, including hydroxy, phenyl, and thiophen groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 473.58 . It has a predicted melting point of >109°C (dec.) and a predicted boiling point of 681.3±55.0 °C . The predicted density is 1.289±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen
Cancer Research: Estrogen Receptor Modulation
This compound is structurally related to Raloxifene, a selective estrogen receptor modulator (SERM) . It can be used in cancer research, particularly in studying breast cancer, where estrogen plays a significant role in tumor growth. By acting on estrogen receptors, researchers can investigate the pathways of cancer cell proliferation and potential therapeutic interventions.
Osteoporosis Treatment: Bone Density Studies
As a SERM, this compound may mimic the action of estrogen on bone, without the associated risks on breast tissue . This makes it valuable in researching treatments for osteoporosis, allowing scientists to explore its effects on bone density and strength, and the prevention of fractures in postmenopausal women.
Cardiovascular Health: Cholesterol Metabolism
Research indicates that SERMs can have beneficial effects on cholesterol metabolism . This compound could be used to study its impact on lipid profiles, potentially leading to insights into the prevention of cardiovascular diseases by improving cholesterol levels.
Wirkmechanismus
Target of Action
The primary target of this compound is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development, as well as the maintenance of bone and cardiovascular health .
Mode of Action
This compound acts as a selective estrogen receptor modulator (SERM) . It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue . This means it can selectively activate or inhibit estrogen-like actions in different tissues .
Biochemical Pathways
The compound’s interaction with the estrogen receptor influences several biochemical pathways. For instance, in bone tissue, it can promote bone density and strength by stimulating osteoblastic activity and inhibiting osteoclastic activity . In contrast, in breast and uterine tissues, it can inhibit cell proliferation, thereby reducing the risk of cancer .
Pharmacokinetics
They are metabolized in the liver and excreted in bile and feces . These properties can impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action depend on the tissue type. In bone tissue, it can lead to increased bone mineral density and reduced risk of fractures . In contrast, in breast and uterine tissues, it can lead to reduced cell proliferation and potentially lower the risk of certain types of cancer .
Action Environment
Environmental factors such as diet, lifestyle, and co-administration of other medications can influence the compound’s action, efficacy, and stability . For example, certain foods or drugs might interact with this compound, altering its absorption or metabolism . Additionally, individual genetic variations can also affect the compound’s action and the patient’s response to treatment .
Eigenschaften
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-18(2)29-13-15-30(16-14-29)21-7-3-19(4-8-21)27(33)26-24-12-11-23(32)17-25(24)34-28(26)20-5-9-22(31)10-6-20/h3-12,17-18,31-32H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEOPHGPHCWOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472568 | |
| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
CAS RN |
849662-80-2 | |
| Record name | Y134 compound | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849662802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















